![molecular formula C12H11ClFN3O2 B2696200 N-(3-chloro-4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014028-60-4](/img/structure/B2696200.png)
N-(3-chloro-4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
N-(3-chloro-4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, also known as CFMP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a pyrazole derivative that has shown promising results in preclinical studies as an anti-inflammatory and anti-cancer agent.
Scientific Research Applications
PET Radiotracer Synthesis
N-(3-chloro-4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is used in the synthesis of PET radiotracers. A study demonstrated the feasibility of nucleophilic displacement in the 4-bromopyrazole ring, leading to the synthesis of potential radiotracers like [18F] NIDA-42033 for studying CB1 cannabinoid receptors in animal brains through positron emission tomography. This compound exhibited specific radioactivity greater than 2500 mCi/μmol and radiochemical purity over 95% (Katoch-Rouse & Horti, 2003).
Structural Studies of Pyrazoline Derivatives
Research into the structural properties of N-substituted pyrazoline derivatives, such as N-ethyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline-1-thiocarboxamide, revealed that these compounds have similar geometric parameters. The methoxy/methyl-substituted phenyl groups are nearly perpendicular to the pyrazoline ring, showing the compound's potential in various chemical applications (Köysal et al., 2005).
Development of Medical Imaging Tracers
This compound is pivotal in synthesizing methoxy and fluorine analogs for medical imaging tracers. These analogs exhibit affinities comparable to CB1 reference antagonists, which is crucial for developing positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptor imaging (Tobiishi et al., 2007).
Cytotoxicity Studies
The compound has been used in the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were then screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates its potential role in developing cancer therapies (Hassan et al., 2014).
Synthesis of Novel Pyrazolo Derivatives
Studies involve synthesizing new pyrazolo derivatives, such as 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which are then characterized through various methods, including crystallography. This highlights its role in developing new chemical compounds with specific properties (Jasinski et al., 2012).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O2/c1-17-6-8(12(16-17)19-2)11(18)15-7-3-4-10(14)9(13)5-7/h3-6H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWVZBYSRWAWOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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